Ethyl 2-(5-methoxy-2-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(5-methoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO5 It is an ester derivative, characterized by the presence of an ethyl group attached to the carboxylate moiety and a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methoxy-2-nitrophenyl)acetate typically involves the esterification of 2-(5-methoxy-2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-(5-methoxy-2-aminophenyl)ethanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(5-methoxy-2-nitrophenyl)acetic acid and ethanol
Scientific Research Applications
Ethyl 2-(5-methoxy-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methoxy-2-nitrophenyl)acetate depends on its chemical structure and the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with biological targets such as enzymes and receptors. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 2-(5-methoxy-2-nitrophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxy-2-nitrophenyl)ethanoate: Similar structure but with the methoxy group in a different position.
Methyl 2-(5-methoxy-2-nitrophenyl)ethanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(5-methoxy-2-aminophenyl)ethanoate: Similar structure but with an amino group instead of a nitro group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
117559-88-3 |
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Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 2-(5-methoxy-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-6-9(16-2)4-5-10(8)12(14)15/h4-6H,3,7H2,1-2H3 |
InChI Key |
MNFJMQQBFICDDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Synonyms |
Benzeneacetic acid, 5-Methoxy-2-nitro-, ethyl ester |
Origin of Product |
United States |
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